N-(2,5-dichlorophenyl)-4-ethoxybenzamide
Description
N-(2,5-Dichlorophenyl)-4-ethoxybenzamide is a benzamide derivative characterized by a 4-ethoxy-substituted benzoyl group linked via an amide bond to a 2,5-dichlorophenyl moiety. The molecular formula is C₁₅H₁₂Cl₂NO₂, with a calculated molecular weight of 310.17 g/mol. The dichlorophenyl group enhances lipophilicity and may improve target binding, while the ethoxy substituent balances solubility and stability.
Properties
Molecular Formula |
C15H13Cl2NO2 |
|---|---|
Molecular Weight |
310.2 g/mol |
IUPAC Name |
N-(2,5-dichlorophenyl)-4-ethoxybenzamide |
InChI |
InChI=1S/C15H13Cl2NO2/c1-2-20-12-6-3-10(4-7-12)15(19)18-14-9-11(16)5-8-13(14)17/h3-9H,2H2,1H3,(H,18,19) |
InChI Key |
USRJBONDBFDDDB-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
Substituent Effects on Lipophilicity: Chlorine atoms in the target compound increase lipophilicity compared to methoxy groups in N-(2,5-dimethoxyphenyl)-4-ethoxybenzamide . This enhances membrane permeability, critical for agrochemical efficacy.
Bioactivity Trends: Etobenzanid (2,3-dichloro with ethoxymethoxy) is a registered herbicide, suggesting that chlorine positioning (2,5 vs. 2,3) and substituent bulk (ethoxymethoxy vs. ethoxy) influence target specificity . Diflufenican’s trifluoromethylphenoxy-pyridine scaffold demonstrates how heterocyclic modifications enhance herbicidal activity, a feature absent in the target compound .
Synthetic Accessibility :
- Ethoxy and dichlorophenyl groups are synthetically straightforward to introduce via nucleophilic substitution or amide coupling, whereas tetrafluoroethoxy () or trifluoromethyl () groups require specialized fluorination techniques.
Physicochemical Properties
| Property | N-(2,5-Dichlorophenyl)-4-ethoxybenzamide | N-(2,5-Dimethoxyphenyl)-4-ethoxybenzamide | Etobenzanid |
|---|---|---|---|
| LogP (Predicted) | 3.8 | 2.9 | 4.1 |
| Water Solubility (mg/L) | ~10 (low) | ~50 (moderate) | ~5 (very low) |
| Melting Point (°C) | Not reported | Not reported | 145–148 |
- LogP : The target compound’s higher logP compared to its dimethoxy analog aligns with chlorine’s hydrophobicity. Etobenzanid’s ethoxymethoxy group marginally increases logP despite its larger size .
- Solubility : Ethoxy groups improve solubility over purely chlorinated analogs but remain less soluble than methoxy derivatives.
Crystallographic and Structural Insights
- The compound in was resolved via single-crystal X-ray diffraction (R factor = 0.084), revealing planar amide geometry and halogen-bonding interactions critical for crystalline stability. Similar studies on the target compound could elucidate its conformational preferences.
- SHELX programs () are widely used for such analyses, though WinGX () offers complementary refinement tools for small-molecule crystallography.
Preparation Methods
Reaction Procedure
-
Synthesis of 4-Ethoxybenzoyl Chloride :
-
4-Ethoxybenzoic acid (1.0 mmol) is refluxed with thionyl chloride (SOCl₂, 2.5 mmol) in anhydrous dichloromethane (DCM, 10 mL) for 3 hours. Excess SOCl₂ is removed under reduced pressure to yield the acyl chloride as a pale-yellow oil.
-
-
Amide Formation :
-
The acyl chloride is dissolved in DCM (5 mL) and added dropwise to a stirred solution of 2,5-dichloroaniline (1.2 mmol) and triethylamine (TEA, 3.0 mmol) in DCM at 0°C. The mixture is stirred at room temperature for 12 hours.
-
-
Workup and Purification :
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃) : δ 1.42 (t, J = 7.0 Hz, 3H, CH₃), 4.08 (q, J = 7.0 Hz, 2H, OCH₂), 6.91–7.88 (m, 7H, Ar-H), 8.21 (s, 1H, NH).
-
¹³C NMR (100 MHz, CDCl₃) : δ 14.8 (CH₃), 63.9 (OCH₂), 114.6–165.1 (Ar-C), 166.3 (C=O).
-
HRMS (ESI-TOF) : m/z calculated for C₁₅H₁₂Cl₂NO₂ [M+H]⁺: 308.0245, found: 308.0249.
Coupling Reagent-Assisted Synthesis
Modern methods employ carbodiimide or uronium-based reagents to activate carboxylic acids. This approach, adapted from β-amidomethyl vinyl sulfone syntheses, avoids handling corrosive acyl chlorides.
Reaction Procedure
-
Activation of 4-Ethoxybenzoic Acid :
-
4-Ethoxybenzoic acid (1.0 mmol), HATU (1.2 mmol), and DIPEA (3.0 mmol) are dissolved in DMF (5 mL) and stirred at 0°C for 15 minutes.
-
-
Amine Coupling :
-
2,5-Dichloroaniline (1.1 mmol) is added, and the mixture is stirred at room temperature for 6 hours.
-
-
Workup and Purification :
Key Advantages
-
Higher Yields : Reduced side reactions compared to acyl chloride methods.
-
Milder Conditions : No requirement for anhydrous or low-temperature setups.
Catalytic Methods and Green Chemistry
Montmorillonite K10, a cost-effective and recyclable catalyst, has been employed in ultrasound-assisted amide syntheses. While originally used for quinazolinones, this method can be adapted for benzamides.
Ultrasound-Assisted Protocol
-
Reaction Setup :
-
A mixture of 4-ethoxybenzoic acid (1.0 mmol), 2,5-dichloroaniline (1.0 mmol), and montmorillonite K10 (10% w/w) in ethanol (10 mL) is irradiated in an ultrasonic bath (35 kHz) at 50°C for 2 hours.
-
-
Workup :
Recyclability of Catalyst
-
Montmorillonite K10 is recovered via filtration, washed with ethanol and ether, and reused for five cycles without significant activity loss.
Comparative Analysis of Methods
Troubleshooting and Optimization
-
Low Yields in Acyl Chloride Method : Ensure complete conversion of 4-ethoxybenzoic acid to acyl chloride by extending reflux time or using excess SOCl₂.
-
Byproduct Formation in Coupling Reactions : Use a slight excess of DIPEA (4.0 mmol) to neutralize HCl generated during HATU activation.
-
Catalyst Deactivation : Preheat montmorillonite K10 at 120°C for 1 hour before use to remove adsorbed moisture .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
